[1,3]thiazolo[4,5-b]pyrazine
Overview
Description
[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of [1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
[1,3]thiazolo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
[1,3]thiazolo[4,5-b]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
[1,3]thiazolo[4,5-b]pyrazine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridine: This compound also contains a thiazole ring but is fused with a pyridine ring instead of a pyrazine ring.
Thiazolo[5,4-d]pyrimidine: Another similar compound with a thiazole ring fused to a pyrimidine ring.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which may differ from those of its analogs .
Biological Activity
[1,3]Thiazolo[4,5-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused thiazole and pyrazine ring system, contributing to its unique electronic properties and reactivity. Its structural characteristics allow for various substitutions that can enhance or modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity through interactions with the binding domain.
Key Mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, blocking substrate access.
- Receptor Modulation : It may alter signal transduction pathways by interacting with cellular receptors.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound derivatives:
- Antimicrobial Activity : Various derivatives have shown significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation in vitro and in vivo.
Anticancer Activity
A study evaluated the anticancer potential of a series of thiazolo[4,5-b]pyrazine derivatives against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines. The most promising derivative showed IC50 values of 0.98 µM against A549 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis in A549 cells through the modulation of c-Met signaling pathways .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound derivatives against various pathogens. Results demonstrated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests a potential role for these compounds in addressing antibiotic resistance .
Data Table: Summary of Biological Activities
Activity Type | Compound Derivatives | IC50/EC50 Values | Notes |
---|---|---|---|
Anticancer | 17l | 0.98 µM (A549) | Induces apoptosis via c-Met signaling |
Antimicrobial | Various | Varies | Effective against resistant bacterial strains |
Anti-inflammatory | Selected Derivatives | Varies | Potential for treating inflammatory diseases |
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-2-7-5-4(6-1)8-3-9-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIZPACCIHXHKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606863 | |
Record name | [1,3]Thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-00-0 | |
Record name | [1,3]Thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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